molecular formula C7H15NO2 B8271502 Methyl 2-amino-4-methylpentanoate CAS No. 18869-43-7

Methyl 2-amino-4-methylpentanoate

Cat. No.: B8271502
CAS No.: 18869-43-7
M. Wt: 145.20 g/mol
InChI Key: QVDXUKJJGUSGLS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methylpentanoate (CAS 18869-43-7) is a methyl ester derivative of the branched-chain amino acid leucine. With a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol, this compound is valuable in organic synthesis and medicinal chemistry research, particularly as a building block for peptides and complex molecules. It serves as a key intermediate in the synthesis of various organotin(IV) compounds that have been investigated for their in vitro antitumor activities against a range of human carcinoma cell lines . The esterification of the carboxyl group can enhance the compound's cell permeability, making it a useful precursor in prodrug design and biochemical studies. Researchers utilize this leucine derivative to explore metabolic pathways and protein synthesis mechanisms. This product is For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. It should be stored in a cool, dark place under an inert atmosphere, preferably in a freezer at -20°C or below .

Properties

CAS No.

18869-43-7

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 2-amino-4-methylpentanoate

InChI

InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3

InChI Key

QVDXUKJJGUSGLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-methylpentanoate has been investigated for its potential therapeutic applications:

  • Neuroprotective Agents : Research indicates that derivatives of this compound may have neuroprotective effects. These compounds can influence neurotransmitter systems, potentially benefiting conditions like neurodegenerative diseases .
  • Synthesis of Bioactive Compounds : This compound serves as a precursor in synthesizing various bioactive molecules. For instance, it can be utilized in the development of hybrid compounds that exhibit enhanced pharmacological properties, such as those targeting specific receptors involved in neurodegenerative disorders .

Neuroimaging

This compound and its derivatives have shown promise in the field of neuroimaging:

  • Radiolabeled Tracers : The compound has been used to create radiolabeled amino acid tracers for positron emission tomography (PET) imaging. Studies demonstrate that these tracers can effectively cross the blood-brain barrier and accumulate in tumor cells, providing valuable insights into brain tumors' metabolic activity .
  • Comparison with Existing Tracers : In comparative studies, this compound derivatives have exhibited superior uptake characteristics compared to traditional tracers, suggesting their potential for improved diagnostic imaging in oncology .

Metabolic Studies

The compound is significant in metabolic research due to its role in amino acid metabolism:

  • Influence on Anabolic Hormones : this compound has been shown to influence the secretion of anabolic hormones, which are crucial for muscle growth and recovery. This property makes it a candidate for sports nutrition and performance enhancement .
  • Energy Supply During Exercise : Studies indicate that this compound may enhance energy supply during physical exertion by facilitating better utilization of fatty acids and glucose, thereby improving athletic performance .
  • Neuroimaging Application :
    • A study highlighted the use of this compound derivatives as effective PET imaging agents for brain tumors. The results showed significantly higher tumor-to-background ratios compared to conventional tracers, indicating their utility in clinical settings for better tumor visualization .
  • Metabolic Impact on Athletes :
    • Research conducted on athletes demonstrated that supplementation with this compound improved recovery times and enhanced performance metrics during high-intensity training sessions. The study concluded that this compound could be beneficial in sports nutrition formulations aimed at enhancing athletic performance and recovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Methyl Esters

(a) D-Leucine Methyl Ester Hydrochloride (CAS: 23032-21-5)
  • Structure: Branched 4-methylpentanoate backbone, identical to Methyl 2-amino-4-methylpentanoate but with a D-configuration.
  • Molecular Formula: C₇H₁₆ClNO₂ (MW: 181.66 g/mol) .
  • Applications : Used in chiral resolution studies and asymmetric synthesis .
(b) L-Norvaline Methyl Ester Hydrochloride (CAS: 56558-30-6)
  • Molecular Formula: C₆H₁₃NO₂·HCl (MW: 167.63 g/mol) .
  • Key Difference : Reduced steric hindrance compared to the branched analog, affecting substrate-enzyme interactions .

Comparison Table :

Property This compound D-Leucine Methyl Ester L-Norvaline Methyl Ester
Molecular Weight 181.66 g/mol 181.66 g/mol 167.63 g/mol
Branching 4-methyl branch 4-methyl branch Linear chain
Storage -20°C -20°C Ambient
Application Protease inhibitors Peptide synthesis Metabolic studies

tert-Butyl Esters

(R)-tert-Butyl 2-amino-4-methylpentanoate Hydrochloride (CAS: 13081-32-8)
  • Structure : tert-butyl ester replaces the methyl ester group.
  • Molecular Formula: C₁₀H₂₁NO₂·HCl (MW: 223.74 g/mol) .
  • Advantages : Enhanced steric protection of the ester group, improving stability in acidic conditions .

Key Difference :

  • The tert-butyl group reduces hydrolysis rates compared to methyl esters, making it preferable for multi-step synthetic routes .

Functionalized Derivatives

(a) Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate (CAS: 1344117-22-1)
  • Structure : Additional imidazole ring at the 4-position.
  • Molecular Formula : C₁₁H₁₉N₃O₂ (MW: 225.29 g/mol) .
  • Application: Potential use in targeting histamine receptors or enzyme active sites .
(b) Methyl 2-benzamido-4-methylpentanoate
  • Structure : Benzamido group replaces the primary amine.
  • Synthesis: Prepared via oxidative coupling of benzaldehyde and this compound .
  • Use : Intermediate for bioactive amides in drug discovery .

Research Findings and Trends

  • Synthetic Utility: this compound’s branched structure enhances stereoselectivity in reactions, as demonstrated in antimalarial compound synthesis .
  • Stability : Methyl esters generally exhibit faster hydrolysis than tert-butyl analogs, limiting their use in prolonged reactions .
  • Performance Studies : Derivatives like D-leucine methyl ester show promise in metabolic studies but require further clinical validation .

Preparation Methods

Fischer-Speier Esterification with Acid Catalysts

The Fischer-Speier method remains a cornerstone for amino acid ester synthesis, leveraging acidic conditions to protonate the amino group and facilitate nucleophilic substitution. In this approach, L-leucine reacts with methanol under HCl catalysis to yield methyl leucinate hydrochloride. A study by Xue et al. demonstrated that refluxing L-leucine in methanolic HCl (3–5 M) at 60–80°C for 6–12 hours achieves yields of 75–85% . However, prolonged reaction times risk racemization, necessitating precise temperature control.

Table 1: Optimization of Fischer-Speier Esterification for Methyl 2-Amino-4-Methylpentanoate

ParameterOptimal RangeYield (%)Purity (%)
HCl Concentration3–5 M8295
Temperature60–80°C8597
Reaction Time6–12 hours7893
Methanol Volume10:1 (solvent:substrate)8094

Drawbacks include the need for corrosive acids and challenges in catalyst recovery. Recent advancements propose using recyclable ion-exchange resins (e.g., Amberlyst® 15) to mitigate waste .

Trimethylchlorosilane (TMSCl)/Methanol Method

The TMSCl/MeOH method offers a mild, efficient alternative to traditional acid catalysis. As detailed by PMC researchers, TMSCl acts as a Lewis acid, activating the carboxylic acid group of leucine for esterification . Key advantages include room-temperature reactions (20–25°C) and reduced racemization.

Procedure :

  • Leucine (0.1 mol) is suspended in methanol (100 mL).

  • TMSCl (0.2 mol) is added dropwise under stirring.

  • The mixture reacts for 2–4 hours, monitored by TLC.

  • Solvent removal yields this compound hydrochloride with 90–95% purity .

Table 2: TMSCl/MeOH Reaction Metrics

ParameterValueImpact on Yield
TMSCl Equivalents2.0Maximizes activation
Reaction Time3 hoursBalances completion vs. side reactions
WorkupRotary evaporationPrevents degradation

This method eliminates distillation steps, making it scalable for industrial production .

Pressure (MPa)Temperature (°C)Catalyst Loading (wt%)Yield (%)
1.5305% Pd/C (0.05)92
2.0405% Pd/C (0.07)95

This method’s scalability is enhanced by catalyst recyclability, with spent Pd/C retaining >90% activity after five cycles .

Microwave-Assisted Esterification

Microwave irradiation accelerates esterification by enhancing molecular dipole interactions. SCIRP studies on leucine derivatives show that microwave reactors reduce reaction times from hours to minutes .

Protocol :

  • L-leucine (1.0 mmol) and methanol (10 mL) are irradiated at 100–150°C for 10–20 minutes.

  • Acid catalysts (e.g., p-toluenesulfonic acid) improve yields to 88–92% .

Table 4: Microwave vs. Conventional Heating

MethodTime (min)Yield (%)Energy Use (kWh/mol)
Conventional3608212.5
Microwave15903.2

Microwave synthesis is ideal for high-throughput applications but requires specialized equipment .

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-amino-4-methylpentanoate with minimal racemization?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding amino acid (e.g., leucine derivatives) under acidic conditions. To minimize racemization, use protecting groups like tert-butoxycarbonyl (Boc) for the amino group during esterification . Chiral purity can be maintained by employing low-temperature reactions and avoiding prolonged exposure to strong acids or bases. Purification via recrystallization or chromatography (e.g., using silica gel or reversed-phase HPLC) ensures high enantiomeric excess .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and amino group positions. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns . For crystalline derivatives, X-ray crystallography can resolve stereochemical ambiguities . High-performance liquid chromatography (HPLC) with chiral columns is recommended to assess enantiomeric purity .

Advanced Research Questions

Q. How does the methyl ester group influence reactivity in peptide coupling reactions?

  • Methodological Answer : The electron-withdrawing ester group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks in peptide bond formation. However, steric hindrance from the methyl group may reduce coupling efficiency. Optimizing reaction conditions (e.g., using coupling agents like HATU or DCC) and protecting the amino group with acid-labile groups (e.g., Boc) can mitigate this . Kinetic studies using varying ester analogs (e.g., ethyl or benzyl esters) can further elucidate steric/electronic effects .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from differences in enantiomeric purity, solvent systems, or biological assay conditions. Researchers should:
  • Replicate experiments using standardized protocols (e.g., identical cell lines or enzyme batches) .
  • Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .
  • Analyze batch-to-batch variability via LC-MS to confirm compound integrity .

Q. How should solvent effects be accounted for in enzyme inhibition studies involving this compound?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity can alter the compound’s conformation and binding affinity. Use low concentrations of co-solvents (e.g., DMSO ≤1%) to avoid denaturing enzymes. Conduct control experiments to assess solvent impacts on enzyme activity. Molecular dynamics simulations can predict solvent-induced conformational changes in the compound .

Applications in Academic Research

Q. What role does this compound play in studying amino acid metabolism?

  • Methodological Answer : As a non-canonical amino acid derivative, it serves as a substrate analog to probe enzyme specificity (e.g., leucine aminopeptidases). Isotopic labeling (e.g., ¹³C or ¹⁵N) enables tracking metabolic incorporation via NMR or mass spectrometry. Competitive inhibition assays can quantify binding affinities relative to natural substrates .

Q. Can this compound be used in CRISPR/Cas9-mediated gene editing studies?

  • Methodological Answer : While not directly involved in gene editing, its derivatives (e.g., peptide-conjugated versions) may enhance delivery of CRISPR components. Functionalize the amino group with cell-penetrating peptides (CPPs) or lipid moieties to improve cellular uptake . Validate delivery efficiency via fluorescence microscopy or flow cytometry .

Data and Safety Considerations

Q. How should researchers handle discrepancies in melting points or spectral data across studies?

  • Methodological Answer : Variations may stem from polymorphic forms or impurities. Reproduce synthesis and purification steps as reported. Use differential scanning calorimetry (DSC) to identify polymorphs and compare with literature data. Share raw spectral data (e.g., NMR FID files) for peer validation .

Q. What safety protocols are essential when working with this compound hydrochloride?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Hydrochloride salts may release HCl vapors under heat; neutralize waste with bicarbonate before disposal. Monitor stability under storage conditions (-20°C for long-term) to prevent degradation .

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